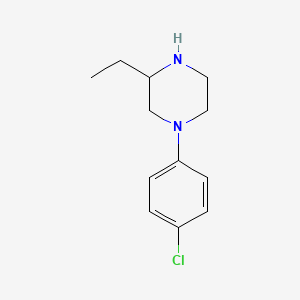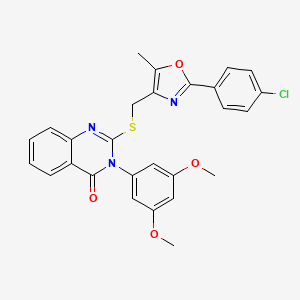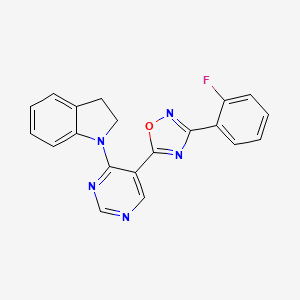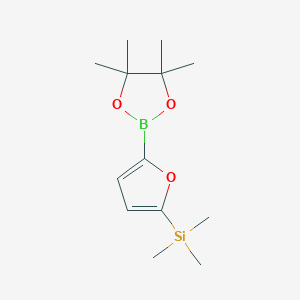
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzamide" is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential therapeutic applications, such as in migraine therapy , melanoma detection , and cancer treatment .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, the synthesis of a related compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Another example is the synthesis of substituted benzamide derivatives from the reaction between a substituted amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . These methods could potentially be adapted for the synthesis of "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethylbenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, and sometimes by X-ray crystallography . The molecular structure is crucial for understanding the compound's potential interactions with biological targets. For instance, the crystal structure of a related compound was determined, and its geometric bond lengths and angles were compared with theoretical values obtained by density functional theory (DFT) .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, substituted benzamide derivatives have been used in aldol condensation reactions to form α,β-unsaturated carbonyl compounds . The reactivity of the benzamide moiety can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's overall reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in biological systems. For example, the lipophilicity of the benzamide moiety can affect its ability to cross cell membranes and reach intracellular targets . The stability of the compound under physiological conditions is also crucial for its potential as a therapeutic agent .
Mecanismo De Acción
Mode of action
The compound contains a dimethylamino group, which could potentially undergo protonation or deprotonation, making it a good nucleophile . This suggests that the compound could interact with its targets through nucleophilic attack, leading to changes in the target’s structure or function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)16(22)18-11-15-10-12(2)19-17(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCZBYFVAIJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)






![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)


![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)